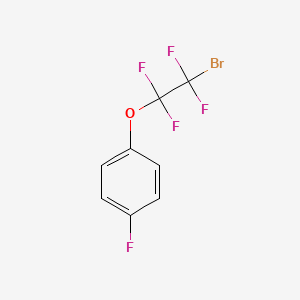

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene

Description

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene (CAS: 68834-05-9) is a fluorinated aromatic compound characterized by a brominated tetrafluoroethoxy substituent at the para position relative to a fluorine atom on the benzene ring. Its molecular formula is C₈H₅BrF₅O, with an average molecular mass of 276.93 g/mol . This compound is synthesized via nucleophilic substitution reactions involving phenol derivatives and 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base, as demonstrated in the preparation of related bromotetrafluoroethoxy-substituted aromatics .

Key applications include its use as an intermediate in Pd-catalyzed direct arylations with heteroarenes, yielding coupling products in 60–89% yields without cleavage of the acidic C-H bond in the tetrafluoroethoxy group under basic conditions . It also serves as a precursor in agrochemical synthesis, such as fungicides like tetraconazole .

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-7(11,12)8(13,14)15-6-3-1-5(10)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRAZHSZJKXMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the fluorinated ethoxy group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Fluoroethoxy Aromatics

Key Observations :

- Electron-Withdrawing Effects : The tetrafluoroethoxy group (-O-CF₂CF₂Br) in the target compound enhances electrophilicity at the brominated aryl position, facilitating cross-coupling reactions . In contrast, trifluoromethoxy (-O-CF₃) substituents (e.g., 105529-58-6) exhibit stronger electron-withdrawing effects, increasing stability but reducing reactivity in nucleophilic substitutions .

- Thermal Stability: Bromotetrafluoroethoxy derivatives (e.g., 68834-05-9) demonstrate superior thermal stability compared to non-fluorinated analogs, as evidenced by their resistance to decomposition under reflux conditions in acetic acid .

- Biological Activity : Compounds with tetrafluoroethoxy groups are prevalent in fungicides (e.g., tetraconazole, derived from similar intermediates) due to their resistance to metabolic degradation .

Reactivity in Catalytic Reactions

- Direct Arylation: The target compound reacts with benzothiophene and imidazo[1,2-b]pyridazine under Pd catalysis, achieving yields >80% without side reactions . In contrast, non-brominated analogs (e.g., 1-fluoro-4-trifluoromethoxybenzene) show lower reactivity due to the absence of a leaving group.

- Base Sensitivity : Unlike bromotetrafluoroethoxy derivatives, compounds with trifluoromethoxy groups (e.g., 105529-58-6) are prone to base-mediated hydrolysis, limiting their utility in strongly basic environments .

Agrochemical Relevance

- Derivatives of this compound are key to tetraconazole , a triazole fungicide effective against rusts and powdery mildews. The tetrafluoroethoxy group enhances lipid solubility, improving foliar absorption .

Biological Activity

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene, also known by its CAS number 113939-45-0, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene is C8H4BrF4O, with a molecular weight of approximately 351.918 g/mol. The compound features a bromo group and multiple fluorine atoms, which may influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | 113939-45-0 |

| Molecular Formula | C8H4BrF4O |

| Molecular Weight | 351.918 g/mol |

Synthesis

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene typically involves the introduction of the tetrafluoroethoxy group into a bromo-substituted benzene derivative. Specific synthetic routes may vary but often utilize standard organic synthesis techniques such as nucleophilic substitution reactions.

The biological mechanisms underlying the activity of fluorinated compounds often involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival.

- Disruption of Cell Signaling Pathways : Fluorinated derivatives can interfere with signaling pathways such as PI3K/Akt and MAPK pathways.

Case Studies

While direct case studies on this specific compound are scarce, research on related compounds provides insight into potential biological activities:

- Study on Related Fluorinated Compounds : A study demonstrated that certain fluorinated benzamides exhibited potent activity against breast cancer cell lines by downregulating dihydrofolate reductase (DHFR), a target for many anticancer drugs .

- Fluorinated Aromatic Compounds : Another investigation highlighted the ability of fluorinated aromatic compounds to induce cell cycle arrest in various cancer models .

Toxicological Profile

The toxicity profile of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene has not been extensively characterized. However, fluorinated compounds are often associated with environmental persistence and potential toxicity to aquatic organisms. It is crucial to evaluate both acute and chronic toxicity through standardized assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.